molecular formula C21H22N4O3 B2899905 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 955783-15-0

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2899905
CAS RN: 955783-15-0
M. Wt: 378.432
InChI Key: IDDVUABWBPZOLU-UHFFFAOYSA-N
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Description

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, studies have shown that it inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, this compound may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, which may provide insight into its therapeutic potential. Another direction is to study its efficacy and safety in animal models and clinical trials. Additionally, it may be useful to explore its potential use in combination with other therapeutic agents to enhance its anticancer and anti-inflammatory properties.

Synthesis Methods

The synthesis of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide involves a multistep process that includes the reaction of 5-nitro-1,3,4-oxadiazole with butylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-bromoacetophenone to yield the final product.

Scientific Research Applications

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVUABWBPZOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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